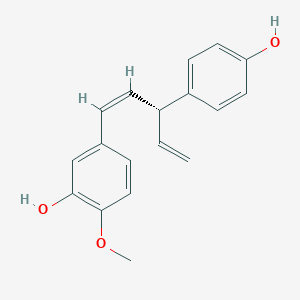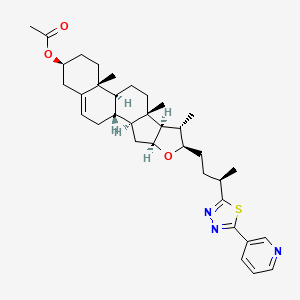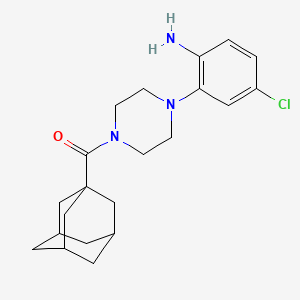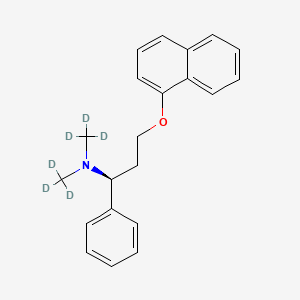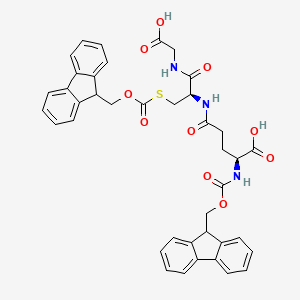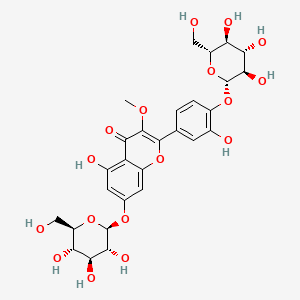
Aptab
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
APTAB is synthesized through a series of chemical reactions involving the introduction of an anthracene moiety into a propyltrimethyl ammonium bromide structure. The synthesis typically involves the following steps:
Formation of the Anthracene Derivative: Anthracene is reacted with a suitable alkylating agent to introduce a propyl group.
Quaternization: The resulting compound is then quaternized with trimethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
APTAB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The bromide ion in this compound can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like silver nitrate or sodium hydroxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution can result in various quaternary ammonium salts .
Applications De Recherche Scientifique
APTAB has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study membrane dynamics and interactions.
Biology: Helps in visualizing and tracking cellular processes involving membranes.
Industry: Utilized in the development of biosensors and other analytical tools .
Mécanisme D'action
APTAB exerts its effects through fluorescence quenching. The anthracene moiety in this compound interacts with specific molecules in the membrane, leading to a reduction in fluorescence intensity. This interaction allows researchers to study the localization and behavior of anthracene-labeled molecules in various environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(9-Anthracene)propyltrimethyl Ammonium Chloride: Similar structure but with a chloride ion instead of bromide.
9-Anthracenecarboxylic Acid: Contains an anthracene moiety but lacks the quaternary ammonium group.
Uniqueness
APTAB is unique due to its specific structure, which combines the fluorescent properties of anthracene with the cationic nature of the quaternary ammonium group. This combination makes it highly effective as a membrane probe, providing distinct advantages in fluorescence-based studies .
Propriétés
Formule moléculaire |
C20H24BrN |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
3-anthracen-9-ylpropyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C20H24N.BrH/c1-21(2,3)14-8-13-20-18-11-6-4-9-16(18)15-17-10-5-7-12-19(17)20;/h4-7,9-12,15H,8,13-14H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
QTMSFTSLWQZCOC-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCC1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


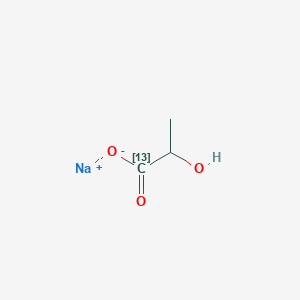
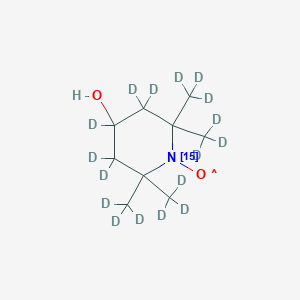
![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)
![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
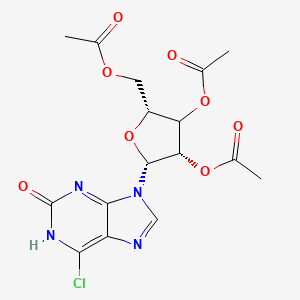
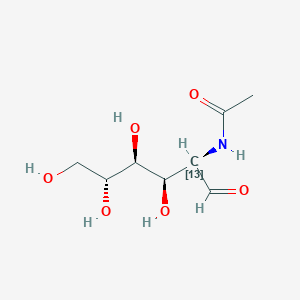
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)
